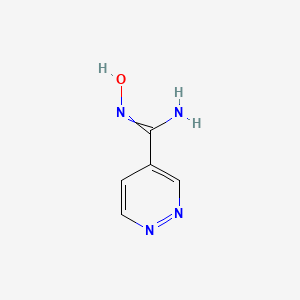![molecular formula C20H15N7O2 B8446091 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid](/img/structure/B8446091.png)
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid
Descripción general
Descripción
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common method involves the condensation of quinoline derivatives with pyrazole compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and pyrazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, ethanol, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the activity of specific protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol: Another potent c-MET inhibitor with similar structural features.
Quinolinyl-pyrazoles: A class of compounds with similar pharmacological properties.
Uniqueness
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid stands out due to its unique triazolo[4,5-b]pyridine scaffold, which contributes to its high selectivity and potency as a kinase inhibitor. This structural feature differentiates it from other quinoline and pyrazole derivatives .
Propiedades
Fórmula molecular |
C20H15N7O2 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C20H15N7O2/c28-19(29)12-26-11-15(9-22-26)17-5-6-18-20(23-17)27(25-24-18)10-13-3-4-16-14(8-13)2-1-7-21-16/h1-9,11H,10,12H2,(H,28,29) |
Clave InChI |
YIJMKTIBLPEBEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CN3C4=C(C=CC(=N4)C5=CN(N=C5)CC(=O)O)N=N3)N=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ol](/img/structure/B8446044.png)




![N-methyl-N-[5-(pyrrolidin-1-yl)pentyl]amine](/img/structure/B8446077.png)
![N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-ethanamine 3,3-dioxide](/img/structure/B8446097.png)
![1,2-dimethyl-4-hydroxy-1H-imidazo[4,5-c]quinoline](/img/structure/B8446108.png)


